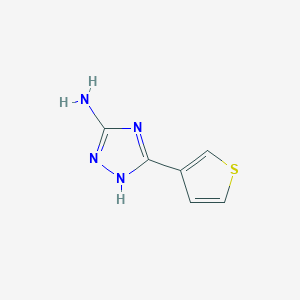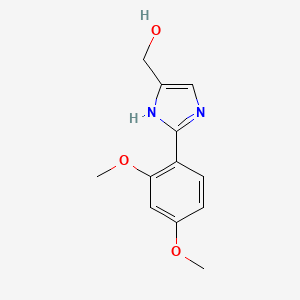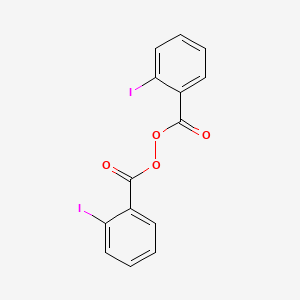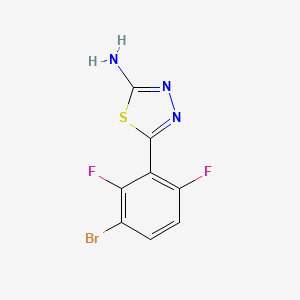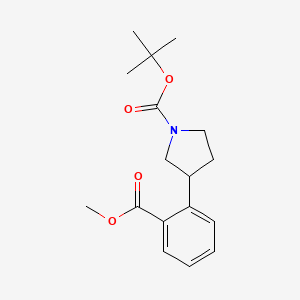
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is primarily used in research and development settings and is known for its applications in organic synthesis and medicinal chemistry.
准备方法
The synthesis of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate typically involves the protection of the pyrrolidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by esterification of the benzoic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate the esterification process . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
化学反应分析
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or the pyrrolidine ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine which can then participate in further biochemical reactions. The pyrrolidine ring provides structural rigidity and influences the compound’s binding affinity to its targets.
相似化合物的比较
Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate can be compared with other similar compounds such as:
Methyl 3-(1-Boc-3-pyrrolidinyl)benzoate: This compound has a similar structure but differs in the position of the ester group on the benzoate ring.
1-Methyl-3-pyrrolidinyl benzoate: Lacks the Boc protecting group and has different reactivity and applications
The uniqueness of this compound lies in its specific structural features that allow for selective reactions and its utility in synthesizing a wide range of biologically active molecules.
属性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-methoxycarbonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12(11-18)13-7-5-6-8-14(13)15(19)21-4/h5-8,12H,9-11H2,1-4H3 |
InChI 键 |
FMRHPRLHSIHHKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


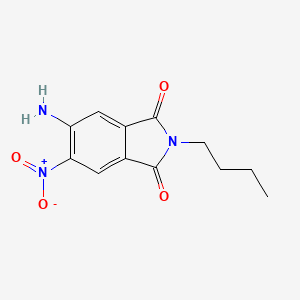
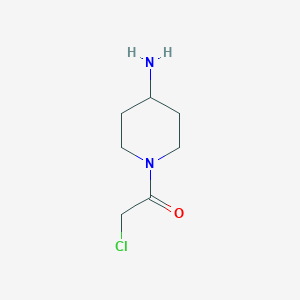

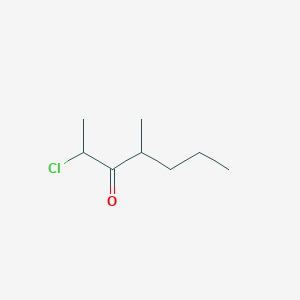
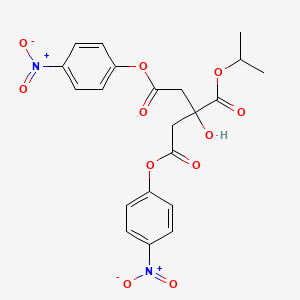
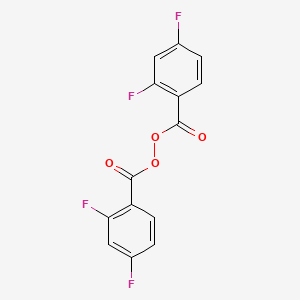
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)

